molecular formula C21H32N4O6 B8101626 HC Toxin

HC Toxin

Cat. No.: B8101626
M. Wt: 436.5 g/mol
InChI Key: WJKBTCSWQYZOOK-HNLJFRNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC Toxin (Helminthosporium carbonum toxin) is a cyclic tetrapeptide produced by the fungal pathogen Cochliobolus carbonum (Race 1). It is a host-selective toxin critical for the pathogenicity of maize, where it suppresses plant defense mechanisms by inhibiting histone deacetylases (HDACs) . Structurally, this compound contains a unique epoxyketone residue, 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo), which is essential for its bioactivity . By blocking HDACs, this compound induces hyperacetylation of histones, altering chromatin structure and gene expression, thereby facilitating fungal colonization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HC Toxin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the linear peptide chain is assembled, cyclization is achieved through the formation of an amide bond between the terminal amino and carboxyl groups. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation of SPPS allows for efficient and reproducible synthesis of peptides, making it suitable for industrial applications. Additionally, advancements in purification techniques, such as preparative HPLC, enable the production of high-purity cyclic peptides on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-Ala-Ala-D-Pro-Asu(Unk)] can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.

    Reduction: Reduction reactions can target specific functional groups within the peptide, such as disulfide bonds if present.

    Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups or amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions to achieve selective oxidation.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.

    Substitution: Amino acid substitution can be achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the proline residue may yield hydroxyproline derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Formula: C22_{22}H34_{34}N4_4O6_6
  • Molecular Weight: 450.5 Da
  • CAS Registry Number: 83209-65-8
  • Solubility: Soluble in methanol; approximately 10 mg/ml .

Mechanism of Action:
this compound inhibits HDACs, leading to increased acetylation of histones, which impacts gene expression and cellular processes. The inhibition is characterized by an IC50 value of approximately 30 nM . This mechanism is crucial in both promoting virulence in maize and exhibiting anti-cancer properties.

Cancer Research

This compound has been extensively studied for its anti-cancer properties, particularly its ability to inhibit tumor cell proliferation. Notably, it has shown superior efficacy compared to other HDAC inhibitors in various cancer cell lines.

Case Study: Anti-ICC Activity

  • In vitro studies demonstrated that this compound effectively inhibited the proliferation of intrahepatic cholangiocarcinoma (ICC) cell lines (CCLP-1, SSP-25, TFK-1, RBE), with IC50 values ranging from approximately 297.6 nM to 854.6 nM .
  • The compound significantly reduced cell viability below 60% at concentrations as low as 3 µM, outperforming traditional chemotherapeutics like gemcitabine .
Cell LineIC50 (nM)
CCLP-1297.6
SSP-25520.0
TFK-1854.6
RBE713.7

Plant Pathology

In the context of plant-pathogen interactions, this compound plays a pivotal role in facilitating the pathogenicity of Cochliobolus carbonum by modulating host gene expression through histone acetylation.

Case Study: Virulence Mechanism

  • Research indicates that this compound promotes virulence by altering protein acetylation in maize, thereby enhancing susceptibility to infection .
  • The toxin specifically inhibits maize histone deacetylases at concentrations as low as 2 µM, leading to significant histone hyperacetylation and altered gene expression patterns associated with disease susceptibility .

Mechanistic Studies on Protein Acetylation

This compound's role extends beyond direct applications; it serves as a valuable tool for studying protein acetylation dynamics in various biological systems.

Case Study: Acetylome Analysis

  • A comprehensive study utilized mass spectrometry to analyze protein acetylation in maize treated with this compound. This research identified widespread acetylation changes impacting numerous proteins involved in critical biological processes .

Summary of Findings

This compound is a versatile compound with significant applications across multiple scientific domains. Its ability to inhibit HDACs not only provides insights into cancer treatment strategies but also enhances our understanding of plant-pathogen interactions.

Mechanism of Action

The mechanism of action of HC Toxin involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The cyclic structure enhances its binding affinity and stability, allowing it to modulate the activity of its targets effectively. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. Additionally, the compound’s ability to disrupt protein-protein interactions can influence various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Structural Analogs: Cyclic Tetrapeptide HDAC Inhibitors

Chlamydocin

  • Structure : Cyclic tetrapeptide with a ketone-containing epoxy residue (similar to HC Toxin) but lacks the Aeo group .
  • Mechanism : Potent HDAC inhibitor, but targets mammalian HDACs more broadly than this compound.

Trapoxin

  • Structure : Cyclic tetrapeptide with an epoxyketone group.
  • Mechanism : Irreversibly inhibits HDACs by covalent binding.
  • Contrast : this compound’s inhibition is reversible and uncompetitive, relying on the Aeo residue for binding specificity .

Pharmacological HDAC Inhibitors

Trichostatin A (TSA)

  • Structure : Hydroxamic acid derivative.
  • Mechanism: Broad-spectrum HDAC inhibitor with nanomolar potency.
  • Comparison : Unlike this compound, TSA lacks host selectivity and is used extensively in cancer research due to its pan-HDAC inhibition .

Vorinostat (SAHA)

  • Structure : Hydroxamate-based compound.
  • Mechanism : FDA-approved for cancer therapy; inhibits Class I/II HDACs.
  • Key Difference: this compound’s plant-specific activity contrasts with Vorinostat’s therapeutic focus on human HDACs .

Fungal and Bacterial Toxins

Botulinum Neurotoxin (BoNT)

  • Structure : 150 kDa protein with heavy (HC) and light (LC) chains .
  • Mechanism : HC mediates neuronal binding, while LC cleaves SNARE proteins.
  • Contrast : BoNT acts as a protease, whereas this compound is an epigenetic modulator. Both exploit host receptors (gangliosides for BoNT; HDACs for this compound) .

Tetanus Toxin (TeNT)

  • Structure : Similar to BoNT, with HC responsible for neuronal binding .
  • Mechanism : HC binds polysialogangliosides and protein receptors (e.g., 15 kDa glycoprotein).
  • Divergence : TeNT’s proteolytic activity targets synaptic vesicles, unlike this compound’s chromatin-level effects .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Source Key Structural Feature Mechanism of Action Biological Target
This compound 437 Da Cochliobolus carbonum Cyclic tetrapeptide with Aeo residue HDAC inhibition (uncompetitive) Plant HDACs
Chlamydocin 604 Da Diheterospora chlamydosporia Cyclic tetrapeptide with epoxyketone HDAC inhibition (irreversible) Mammalian HDACs
Trichostatin A 302 Da Streptomyces hygroscopicus Hydroxamic acid Pan-HDAC inhibition Human HDACs
Botulinum Toxin 150 kDa Clostridium botulinum Heavy (HC) and light (LC) chains SNARE protein cleavage Neuronal synapses

Table 2: Research Findings on Toxin Specificity

Compound Host Selectivity Detoxification Pathway Key Research Insight
This compound Maize (Hm gene) 8-keto reduction by NADPH-dependent enzyme in resistant maize Detoxification activity in resistant maize is genotype-specific but enzymatically unresolved
Trichostatin A None Hepatic metabolism Broad toxicity in eukaryotes due to conserved HDAC targets
Botulinum Toxin Humans/animals Antibody neutralization Therapeutic use in neurology due to localized action

Research Highlights

HDAC Inhibition Specificity : this compound’s selectivity for maize HDACs contrasts with the broad activity of chlamydocin and TSA, suggesting evolutionary optimization for plant pathogenesis .

Gene Expression Similarity: this compound’s transcriptional profile overlaps with Vorinostat and TSA, indicating conserved HDAC-driven pathways despite structural divergence .

Biological Activity

HC Toxin is a cyclic tetrapeptide produced by the maize pathogen Cochliobolus carbonum. It is known for its selective toxicity towards certain maize genotypes, primarily affecting the host's histone deacetylases (HDACs). This compound plays a significant role in the pathogenicity of C. carbonum by modulating histone acetylation, which is crucial for gene expression and chromatin structure.

This compound acts primarily as an inhibitor of histone deacetylases (HDACs), with a notable inhibitory effect observed at concentrations as low as 2 µM. The inhibition is characterized as uncompetitive and reversible, meaning that the presence of substrate does not affect the binding of this compound to the enzyme . The specific activity of this compound against HDACs has been quantified with an IC50 value of approximately 30 nM, indicating its potency as an HDAC inhibitor .

Structural Characteristics

The structure of this compound includes an epoxide group, which is essential for its biological activity. Modifications to this group significantly reduce its inhibitory effects. For instance, hydrolysis of the epoxide results in a complete loss of activity, while reduction of the carbonyl group in the amino acid Aeo (2-amino-9,10-epoxy-8-oxodecanoic acid) diminishes its effectiveness .

Effects on Gene Expression

In vivo studies have shown that treatment with this compound leads to increased acetylation of histones, particularly histone H4, in susceptible maize genotypes. This modification correlates with enhanced gene expression associated with pathogenic compatibility between C. carbonum and its host maize . In contrast, resistant genotypes do not exhibit similar changes upon exposure to this compound.

Study on Maize Histone Deacetylases

A pivotal study demonstrated that this compound inhibits various maize HDAC enzymes (HD1-A, HD1-B, and HD2) similarly. The research involved partial purification of these enzymes from germinating maize embryos and assessing their response to this compound treatment. The findings support the hypothesis that this compound promotes pathogenic compatibility by interfering with histone acetylation dynamics .

Enzymatic Detoxification

Another significant aspect of this compound's biological activity is its detoxification by resistant maize varieties. Research indicated that resistant maize can convert this compound into a less harmful compound through enzymatic reduction processes. This detoxification pathway appears to be sensitive to heat and proteolytic digestion, highlighting the complexity of plant responses to pathogen-produced toxins .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other known HDAC inhibitors:

Compound Type IC50 (nM) Mechanism Host Selectivity
This compound Cyclic Tetrapeptide30HDAC InhibitionYes
Trichostatin A Natural Compound10HDAC InhibitionNo
Chlamydocin Cyclic Peptide50HDAC InhibitionNo

This table illustrates that while this compound is a potent inhibitor of HDACs, its host-selective nature differentiates it from other inhibitors like Trichostatin A and Chlamydocin.

Q & A

Basic Research Questions

Q. What structural features of HC Toxin contribute to its bioactivity, and how can these be experimentally validated?

this compound (cyclo(D-Pro-L-Ala-D-Ala-L-Aeo)), a cyclic tetrapeptide, contains a unique 2-amino-8-oxo-9,10-epoxy decanoic acid (Aeo) residue critical for histone deacetylase (HDAC) inhibition. To validate structure-function relationships:

  • Use NMR spectroscopy to confirm cyclic conformation and epoxy group orientation .
  • Employ site-directed mutagenesis in Cochliobolus carbonum (the producing fungus) to assess alterations in toxin production and virulence .
  • Compare bioactivity of synthetic analogs lacking the epoxy group using in vitro HDAC inhibition assays .

Key Chemical Properties of this compound

PropertyValueRelevance to Bioactivity
Molecular FormulaC₂₁H₃₂N₄O₆Cyclic structure enhances stability
Epoxy group positionC9-C10Critical for HDAC binding
Solubility10 mg/mL in DMSO/MethanolFacilitates in vitro assays

Q. What are the standard methodologies for detecting this compound in plant tissue samples?

Detection requires high specificity due to this compound's low abundance and structural complexity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize reverse-phase columns (e.g., C18) with electrospray ionization (ESI) for sensitivity to ng/mL levels .
  • Immunoassays : Develop polyclonal antibodies against the Aeo residue for ELISA, ensuring minimal cross-reactivity with plant metabolites .
  • Bioassays : Use susceptible maize genotypes (e.g., hm1 mutants) to quantify toxin-induced chlorosis as a proxy for concentration .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of epigenetic modification be resolved?

Discrepancies in HDAC inhibition vs. chromatin remodeling effects require:

  • Dose-response studies : Compare toxin concentrations (0.1–10 μM) across cell types to identify threshold effects .
  • Multi-omics integration : Pair RNA-seq (transcriptional changes) with ChIP-seq (histone acetylation marks) to disentangle primary vs. secondary effects .
  • Knockout models : Use Arabidopsis HDAC mutants (e.g., hda6) to isolate toxin targets .

Q. What experimental designs are optimal for studying this compound’s synergism with other fungal virulence factors?

To address combinatorial effects:

  • Fractional factorial design : Test this compound with C. carbonum-derived cellulases and proteases at varying ratios to identify synergistic/antagonistic interactions .
  • Time-course metabolomics : Profile maize apoplastic fluid pre-/post-inoculation to map metabolic shifts caused by co-occurring toxins .
  • Controlled environment assays : Standardize humidity (80–90%) and temperature (22–25°C) to mimic natural infection conditions .

Q. How can researchers address challenges in synthesizing this compound analogs for structure-activity studies?

Synthesis hurdles (e.g., epoxy group instability) require:

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected Aeo residues and orthogonal deprotection strategies to preserve epoxy integrity .
  • Post-synthetic epoxidation : Treat linear precursors with mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions .
  • Quality control : Validate analogs via circular dichroism (CD) to confirm cyclic conformation and HDAC inhibition assays to verify bioactivity .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting this compound uptake rates in plant cells, and how can this be mitigated?

Variability arises from differences in:

  • Cell wall permeability : Pre-treat maize roots with cellulase to standardize uptake pathways .
  • Detection limits : Use isotopic labeling (¹⁴C-Aeo) with autoradiography for quantitative tracking .
  • Experimental models : Compare intact plants vs. cell cultures to clarify tissue-specific uptake mechanisms .

Methodological Recommendations

  • For reproducibility : Document LC-MS parameters (column type, gradient) and antibody validation data in supplementary materials .
  • For translational studies : Cross-reference this compound’s HDAC targets with human cancer cell databases to identify conserved pathways .

Properties

IUPAC Name

(3S,6R,9S,12R)-3,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6/c1-12-18(27)23-13(2)21(30)25-10-6-8-15(25)20(29)24-14(19(28)22-12)7-4-3-5-9-16(26)17-11-31-17/h12-15,17H,3-11H2,1-2H3,(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKBTCSWQYZOOK-HNLJFRNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.